2,6-Dioxa-8-azaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,6-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NO2/c1-6(2-8-3-6)4-9-5-7-1/h7H,1-5H2 |
InChI Key |
JANVDMFRPRXOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC2)COCN1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chloroacetylation and Cyclization
Based on the patent CN113214290B (2021), a notable method involves the following steps:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Acylation of compound 1 (3-((benzylamino)methyl)oxetane cycloalkane-3-ol) | Chloroacetyl chloride, first alkali (e.g., triethylamine or potassium carbonate), first solvent (e.g., dichloromethane) | Produces compound 2 with high efficiency; raw materials are inexpensive and readily available |
| 2 | Self-cyclization | Inert atmosphere, second alkali (e.g., sodium hydride), second solvent (e.g., tetrahydrofuran) | Facilitates ring closure to form intermediate 3 |
| 3 | Reduction | Lithium aluminum hydride (LiAlH4), third solvent (e.g., diethyl ether), inert atmosphere | Converts intermediate 3 to 4; molar ratio of 1:1.1–2 ensures high yield |
| 4 | Catalytic Hydrogenation | Hydrogen gas (20–100 psi), temperature 20–50°C, catalyst (e.g., palladium on carbon), acetic acid as activator | Removes benzyl protecting group, yielding the target compound |
This route emphasizes the use of inexpensive, commercially available reagents, short reaction sequences, and conditions suitable for industrial scale-up.
Alternative Routes
Other literature sources suggest modifications such as:
- Using different bases (e.g., pyridine or diisopropylethylamine) to optimize acylation efficiency
- Employing alternative reducing agents like sodium borohydride in specific steps
- Variations in solvents (e.g., acetonitrile or ethyl acetate) to improve solubility and reaction rates
However, the core methodology remains similar: acylation, cyclization, reduction, and deprotection.
Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Optimization Notes |
|---|---|---|
| Acylation | Room temperature, 2–4 hours | Use of triethylamine or potassium carbonate as base enhances yield |
| Cyclization | Inert atmosphere, 0–25°C, 4–8 hours | Sodium hydride or n-butyllithium as base improves cyclization efficiency |
| Reduction | LiAlH4, 0–25°C, 2–4 hours | Molar ratio 1:1.1–2; excess ensures complete reduction |
| Hydrogenation | 20–50°C, 20–100 psi H2, 8–20 hours | Acetic acid as activator improves deprotection efficiency |
These conditions are adaptable based on scale and specific laboratory or industrial setups.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvents | Temperature | Duration | Molar Ratios | Notes |
|---|---|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine | Dichloromethane | Room temp | 2–4 hrs | 1:1 molar ratio | High yield, straightforward |
| Cyclization | Sodium hydride, tetrahydrofuran | Inert atmosphere | 0–25°C | 4–8 hrs | 1:1 molar ratio | Promotes efficient ring closure |
| Reduction | Lithium aluminum hydride | Diethyl ether | 0–25°C | 2–4 hrs | 1:1.1–2 | Complete reduction, high purity |
| Hydrogenation | Hydrogen gas, palladium on carbon | Ethyl acetate | 20–50°C | 8–20 hrs | N/A | Deprotects benzyl group |
Diversity of Source Material and Industrial Relevance
The synthesis route utilizing compound 1 (3-((benzylamino)methyl)oxetane cycloalkane-3-ol) is advantageous due to:
- Availability : Raw materials are commercially accessible and can be produced on a large scale.
- Simplicity : The four-step process is concise, reducing operational complexity.
- Yield and Scalability : Reported yields are high (>70%), and conditions are amenable to scale-up.
- Environmental Considerations : Use of common solvents and reagents aligns with green chemistry principles when optimized.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the heteroatoms in the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require the presence of a base to neutralize by-products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-amines or alcohols. Substitution reactions typically result in the formation of new spiro derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,6-Dioxa-8-azaspiro[35]nonane is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers are exploring its use as a scaffold for designing new pharmaceuticals.
Medicine
In medicine, derivatives of 2,6-Dioxa-8-azaspiro[3.5]nonane are being investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them promising candidates for further development as therapeutic agents.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and polymers. Its unique properties can enhance the performance of materials, such as increasing thermal stability or improving mechanical strength.
Mechanism of Action
The mechanism by which 2,6-Dioxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms in the spiro structure allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Spirocycles
Core Structural Variations
The positioning of heteroatoms (O, N) in spirocycles critically influences their electronic properties, solubility, and receptor-binding profiles. Below is a comparative analysis with key analogs:
Key Observations :
- Oxygen vs.
- Spiro vs. Bicyclic Frameworks: Diazabicyclo[4.3.0]nonane derivatives exhibit reduced sigma receptor affinity compared to spirocycles, emphasizing the role of the spiro junction in target engagement .
Binding Affinity and Functional Profiles
While this compound lacks direct binding data, its analogs provide critical insights:
Table 1: Sigma Receptor Binding Affinities of Selected Spirocycles
Notable Trends:
Biological Activity
2,6-Dioxa-8-azaspiro[3.5]nonane is a compound that belongs to the family of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. This arrangement is significant as it influences the compound's reactivity and interaction with biological targets. The presence of these functional groups often correlates with enhanced lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, which may result in therapeutic effects.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, which can be crucial in the treatment of diseases such as cancer and neurological disorders.
- Receptor Interaction : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Pharmacological Properties
Research indicates that compounds related to this compound exhibit diverse pharmacological properties:
- Anticonvulsant Activity : Analogous compounds have shown promise in treating seizure disorders by modulating neurotransmitter release and receptor activity .
- Potential Antitumor Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through targeted interactions with oncogenic proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticonvulsant Studies : A study demonstrated that 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride exhibited notable anticonvulsant properties in animal models, suggesting that similar structures could be effective in clinical settings .
- Antitumor Activity : Research on spirocyclic compounds has identified several derivatives that act as covalent inhibitors against KRAS G12C mutations, a common driver in solid tumors . These findings highlight the potential for developing targeted therapies based on the structural framework of this compound.
Comparative Analysis
The following table summarizes key analogs of this compound and their distinct biological activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane | 2167324-32-3 | Enhanced lipophilicity | Potential enzyme inhibitor |
| 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride | 1184185-17-8 | Notable anticonvulsant properties | Anticonvulsant |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | N/A | Covalent inhibitor against KRAS G12C | Antitumor effects |
Q & A
Q. What are the common synthetic routes for 2,6-Dioxa-8-azaspiro[3.5]nonane, and how are protecting groups managed during synthesis?
A four-step synthesis involves:
- Step 1 : Reacting a precursor with chloroacetyl chloride in a solvent (e.g., dichloromethane) using a base (e.g., triethylamine or potassium carbonate) to form an intermediate.
- Step 4 : Catalytic hydrogenation to remove a benzyl (Bn) protecting group, yielding the final spirocyclic compound . Optimization of reaction conditions (temperature, solvent polarity) is critical for scalability and purity. For example, sodium hydride or n-butyl lithium may be used as bases in later stages .
Q. How does the spirocyclic structure of this compound influence its chemical reactivity compared to analogs?
The spirocyclic framework enables unique reactivity:
- Substitution reactions : The nitrogen and oxygen atoms allow nucleophilic attacks, particularly at positions adjacent to heteroatoms.
- Oxidation/Reduction : The oxygen-rich rings are susceptible to oxidation (e.g., with KMnO₄), while the amine group can be reduced (e.g., with NaBH₄) . Comparative analysis with 2,5-Dioxa-8-azaspiro[3.5]nonane (CAS 1184185-17-8) shows that oxygen positioning alters electronic density, affecting reaction kinetics .
Advanced Research Questions
Q. How do structural modifications in this compound derivatives impact their binding affinity to sigma receptors (S1R/S2R)?
- Case Study : Derivatives of 2,7-diazaspiro[3.5]nonane (structurally analogous) show nanomolar binding affinity (e.g., compound 4b : KiS1R = 2.7 nM, KiS2R = 27 nM). The spiro scaffold’s rigidity enhances selectivity for S1R over S2R .
- Functional Impact : Methyl or aryl substitutions at specific positions modulate intrinsic activity. For example, compound 5b (KiS1R = 13 nM) exhibits full S1R antagonism in vivo, reversing mechanical hypersensitivity at 20 mg/kg .
Q. What methodologies resolve contradictions in biological activity data between spirocyclic analogs?
- In vitro/in vivo correlation : Compound 4b (2,7-diazaspiro[3.5]nonane) lacks antiallodynic effects despite high S1R affinity, suggesting off-target interactions. Functional assays (e.g., PRE-084 agonist reversal) confirm S1R-specific mechanisms .
- Computational Modeling : Docking studies reveal that minor structural changes (e.g., oxygen vs. nitrogen placement) alter ligand-receptor hydrogen bonding, explaining divergent activities .
Q. How can reaction conditions be optimized for large-scale synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation yields during deprotection .
- Yield Optimization : Pilot-scale trials show that maintaining pH >9 during substitution reactions minimizes byproducts .
Methodological Recommendations
- Contradiction Analysis : Use molecular dynamics simulations to assess conformational flexibility impacting receptor binding .
- Synthetic Optimization : Employ high-throughput screening to identify ideal bases (e.g., NaH vs. LiAlH₄) for substitution reactions .
- Biological Assays : Pair radioligand binding assays (S1R/S2R) with in vivo pain models (e.g., mechanical allodynia) to validate functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
